4-(2-Pyridylazo)resorcinol

Overview

Description

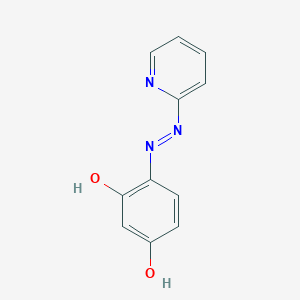

4-(2-Pyridylazo)resorcinol is a chemical compound with the molecular formula C11H9N3O2. It is known for its vibrant orange to red color and is primarily used as a metallochromic indicator. This compound is particularly valuable in analytical chemistry for the detection and quantification of various metal ions due to its ability to form colored complexes with metals .

Mechanism of Action

- Lysozyme’s role is to break down bacterial cell walls by cleaving the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues .

- The RLS intensity increases linearly with the concentration of lysozyme, allowing for sensitive detection .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Biochemical Analysis

Biochemical Properties

4-(2-Pyridylazo)resorcinol has been found to interact with various biomolecules. For instance, it can combine with lysozyme to form a polymolecular complex . The interactions between lysozyme and this compound are possibly mainly on the cooperation of hydrophobic, electrostatic actions, and chelate bond .

Cellular Effects

While specific cellular effects of this compound are not extensively documented, it’s known that it can influence cellular processes through its interactions with proteins like lysozyme .

Molecular Mechanism

The molecular mechanism of this compound involves forming complexes with metal ions on the particle surface . This complex formation is a primary pathway for surface chemical modification .

Temporal Effects in Laboratory Settings

The kinetics of this compound sorption were investigated, and the sorption isotherm of this compound at 20°C was obtained . This indicates that the effects of this product can change over time in laboratory settings.

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Therefore, it does not participate in natural metabolic pathways.

Transport and Distribution

The distribution of this compound in the systems tetraoctylammonium N-lauroylsarcosinate (TOALS)–water and trioctylmethylammonium salicylate (TOMAS)–water has been studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridylazo)resorcinol typically involves the diazotization of 2-aminopyridine followed by coupling with resorcinol. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general steps are as follows:

- Diazotization: 2-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

- Coupling: The diazonium salt is then reacted with resorcinol in an alkaline medium to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization from ethanol-water mixtures .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridylazo)resorcinol undergoes various chemical reactions, including:

Complexation: It forms stable complexes with metal ions such as copper, zinc, cadmium, and nickel.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in analytical applications.

Substitution: The azo group in this compound can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Complexation: Typically involves metal salts (e.g., copper sulfate, zinc chloride) in aqueous solutions.

Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Substitution: Often requires catalysts or specific pH conditions to proceed.

Major Products:

Scientific Research Applications

4-(2-Pyridylazo)resorcinol has a wide range of applications in scientific research:

Analytical Chemistry: Used as a reagent for the colorimetric determination of metals such as aluminum, mercury, lead, and nickel.

Environmental Science: Employed in the cloud point extraction of heavy metals from water samples.

Biochemistry: Utilized in studies of zinc release from Escherichia coli aspartate transcarbamoylase.

Industrial Applications: Applied in the chelate titration of various metals and in the optical detection of heavy metals.

Comparison with Similar Compounds

1-(2-Pyridylazo)-2-naphthol: Another azo compound used for similar analytical purposes.

4-(4-Nitrophenylazo)resorcinol: Used in colorimetric analysis but has different spectral properties.

2,6-Pyridinedicarboxylic acid: Utilized in metal complexation but lacks the azo group.

Uniqueness: 4-(2-Pyridylazo)resorcinol is unique due to its high sensitivity and selectivity for metal ions, particularly in forming colored complexes. Its ability to form stable complexes with a wide range of metals makes it a versatile reagent in analytical chemistry .

Biological Activity

4-(2-Pyridylazo)resorcinol (PAR) is a versatile azo dye that has garnered significant attention in the fields of analytical chemistry and biochemistry due to its unique properties as a metallochromic indicator. This compound is characterized by its ability to form stable complexes with various metal ions, making it valuable in detecting and quantifying these ions in different biological and environmental contexts.

Chemical Structure and Properties

The molecular formula of PAR is , with a molecular weight of approximately 215.21 g/mol. It exhibits a melting point range of 192-202 °C and is soluble in water, which enhances its applicability in biological systems . The compound's structure includes an azo group and hydroxyl moieties, which are critical for its reactivity with metal ions.

Mechanism of Metal Ion Complexation

PAR acts as a ligand that can coordinate with metal ions such as Zn²⁺, Cd²⁺, and Pb²⁺ through its nitrogen and oxygen donor atoms. The binding of these metal ions to PAR results in distinct color changes, which can be quantitatively measured using spectrophotometric techniques. This property is particularly useful for monitoring biochemical processes involving metal ions, such as enzyme activity and metal ion homeostasis in biological systems .

Biological Applications

1. Enzyme Activity Monitoring

PAR has been utilized to study the release of zinc ions from enzymes, particularly in the context of Escherichia coli aspartate transcarbamoylase. The colorimetric change associated with Zn²⁺ release indicates enzyme dissociation and reassembly processes, providing insights into enzyme regulation mechanisms .

2. Detection of Heavy Metals

Due to its sensitivity to heavy metals, PAR is frequently employed in environmental monitoring. A recent study demonstrated the use of a polyurethane foam–PAR sensor for lead detection in drinking water samples. This method showed high accuracy and precision, confirming PAR's utility in on-site water quality assessments .

3. Complexation Studies

Research has shown that PAR forms stable complexes with various metal ions under controlled conditions. For instance, studies conducted at 25 °C revealed the stability constants for complexes formed between PAR and Al³⁺, Fe³⁺, Zn²⁺, and Cd²⁺ ions. These findings are crucial for understanding the interactions between PAR and metal ions in biological systems .

Case Study 1: Zinc Release from Enzymes

In a kinetic study involving E. coli aspartate transcarbamoylase, PAR was used to monitor the instantaneous concentration of Zn²⁺ released from the enzyme upon mercurial exposure. The results indicated that the dissociation of zinc from the enzyme was directly linked to catalytic activity, highlighting the importance of zinc as a cofactor .

Case Study 2: Lead Detection in Water

A novel approach using a monolithic polyurethane foam impregnated with PAR was developed for lead detection. The sensor demonstrated a linear response for lead concentrations between 10-30 µg Pb²⁺/L, achieving a limit of quantitation (LOQ) at 33 µg/L. This study illustrates the practical applications of PAR in environmental chemistry and public health monitoring .

Research Findings

| Metal Ion | Stability Constant (log K) | Detection Method |

|---|---|---|

| Zn²⁺ | 10.0 | Spectrophotometry |

| Cd²⁺ | 9.5 | Spectrophotometry |

| Pb²⁺ | 8.8 | Colorimetric assay |

The table above summarizes key findings related to the stability constants of various metal-PAR complexes, emphasizing PAR's effectiveness as a chelating agent.

Properties

IUPAC Name |

4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYNDHYSJRRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52722-53-9 (di-hydrochloride salt) | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061560 | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1141-59-9, 16593-81-0 | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68T40H95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PAR acts as a tridentate ligand, coordinating to metal ions through three donor atoms: the resorcinol oxygen, the azo nitrogen, and the pyridyl nitrogen. [, ] This interaction forms stable chelate complexes with various metal ions, often resulting in a distinct color change, making it useful for spectrophotometric analysis. [, , , , ]

A: Yes, auxiliary complexing agents like oxalic, tartaric, and citric acid can influence the kinetics and thermodynamics of PAR complexation reactions. These agents can act as competing ligands, altering the reaction rate and equilibrium constants. []

A: The molecular formula of PAR is C11H9N3O2, and its molecular weight is 215.21 g/mol. []

A: Yes, PAR exhibits characteristic absorption bands in the UV-Vis region. Upon complexation with metal ions, the absorption spectra typically show a bathochromic shift, resulting in intense colors that are useful for spectrophotometric determination. [, , ] Infrared spectroscopy can also be used to identify characteristic bands for coordinated PAR and specific functional groups. []

A: Yes, the stability of PAR complexes can be influenced by the solvent system. For instance, the formation constant of alkaline earth cation-PAR complexes decreases with increasing water content in ethanol-water mixtures. [] Similarly, the acidity constants of PAR show a linear dependence on the mole fraction of acetonitrile in acetonitrile-water mixtures. []

A: The pH of the solution significantly influences the complexation of PAR with metal ions. Optimal pH conditions vary depending on the specific metal ion and the presence of auxiliary ligands. [, , , , , ]

A: While PAR itself might not possess intrinsic catalytic properties, it plays a crucial role in analytical applications by forming detectable complexes with metal ions. This allows for the sensitive and selective determination of various metal ions, including those with catalytic activity. [, , , , ]

A: Yes, density functional theory (DFT) calculations have been performed to evaluate the electric dipole moment and first hyperpolarizabilities of PAR, suggesting its potential for second-order nonlinear optical (NLO) applications. []

A: The tridentate nature of PAR, with its specific donor atoms, is crucial for its strong complexation with various metal ions. Modification of these donor groups would likely affect the stability and selectivity of the resulting complexes. [, ] For instance, replacing the oxygen donor in PAR with sulfur, as in its thiazolyl analog (TAR), can influence the kinetics and spectral properties of the cobalt complexes. []

A: The stability of PAR complexes in solution depends on factors such as pH, the presence of competing ligands, and temperature. [, ] Some complexes, like the ternary complex of iron(III) with PAR and 2,3,5-triphenyl-2H-tetrazolium chloride (TTC), exhibit high stability in chloroform, making them suitable for extractive spectrophotometric determination. []

A: Spectrophotometry is widely used for the determination of metal ions with PAR due to the formation of intensely colored complexes. [, , , , , , , ] Other techniques include flow injection analysis (FIA) [], high-performance liquid chromatography (HPLC) coupled with UV detection or oxidative thin-layer amperometry [, , ], and atomic absorption spectrometry (AAS). [, , ]

A: PAR offers several advantages, including high sensitivity due to the large molar absorptivities of its metal complexes, selectivity towards specific metal ions under optimized conditions, and versatility in its application with various analytical techniques like spectrophotometry, HPLC, and AAS. [, , , , , , , , , , , , , ]

A: Yes, PAR can be used for the preconcentration of metal ions. For example, solid-phase extraction (SPE) techniques employing cartridges with immobilized PAR or its derivatives allow for the selective extraction and preconcentration of target metal ions from complex matrices before analysis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.